N-tert-butyl-2-[2-chloro-6-ethoxy-4-[[2-(4-fluorophenyl)ethylamino]methyl]phenoxy]acetamide;hydrochloride
Description
N-tert-butyl-2-[2-chloro-6-ethoxy-4-[[2-(4-fluorophenyl)ethylamino]methyl]phenoxy]acetamide;hydrochloride: is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butyl group, a chloro-ethoxy-phenoxy moiety, and a fluorophenyl-ethylamino group, making it a unique molecule with diverse chemical properties.
Properties
IUPAC Name |
N-tert-butyl-2-[2-chloro-6-ethoxy-4-[[2-(4-fluorophenyl)ethylamino]methyl]phenoxy]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClFN2O3.ClH/c1-5-29-20-13-17(14-26-11-10-16-6-8-18(25)9-7-16)12-19(24)22(20)30-15-21(28)27-23(2,3)4;/h6-9,12-13,26H,5,10-11,14-15H2,1-4H3,(H,27,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLORCQGBWOGKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCCC2=CC=C(C=C2)F)Cl)OCC(=O)NC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31Cl2FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[2-chloro-6-ethoxy-4-[[2-(4-fluorophenyl)ethylamino]methyl]phenoxy]acetamide;hydrochloride typically involves multiple steps, including:
Formation of the phenoxyacetamide core: This step involves the reaction of 2-chloro-6-ethoxy-4-hydroxyacetophenone with tert-butylamine under basic conditions to form the phenoxyacetamide core.
Introduction of the fluorophenyl-ethylamino group: The phenoxyacetamide core is then reacted with 2-(4-fluorophenyl)ethylamine in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to introduce the fluorophenyl-ethylamino group.
Hydrochloride salt formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-[2-chloro-6-ethoxy-4-[[2-(4-fluorophenyl)ethylamino]methyl]phenoxy]acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-[2-chloro-6-ethoxy-4-[[2-(4-fluorophenyl)ethylamino]methyl]phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects in various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N-(tert-butyl)-2-[2-chloro-6-ethoxy-4-(methylamino)phenoxy]acetamide
- **N-(tert-butyl)-2-[2-chloro-6-ethoxy-4-(ethylamino)phenoxy]acetamide
- **N-(tert-butyl)-2-[2-chloro-6-ethoxy-4-(propylamino)phenoxy]acetamide
Uniqueness
N-tert-butyl-2-[2-chloro-6-ethoxy-4-[[2-(4-fluorophenyl)ethylamino]methyl]phenoxy]acetamide;hydrochloride is unique due to the presence of the fluorophenyl-ethylamino group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets, increase its stability, or confer specific pharmacokinetic properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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